BenchChemオンラインストアへようこそ!

N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide

Physicochemical profiling Lead optimization SAR studies

N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide (CAS 106688-37-3) is a synthetic thioxoquinazoline derivative with molecular formula C12H15N3OS and molecular weight 249.33 g/mol. Its structure features a 4-thioxo-1,2-dihydroquinazoline core bearing an N-ethyl substituent at position 1 and an acetamide group at position 3, yielding physicochemical descriptors including a topological polar surface area (PSA) of 71.16 Ų and a calculated LogP of 2.36.

Molecular Formula C12H15N3OS
Molecular Weight 249.33 g/mol
CAS No. 106688-37-3
Cat. No. B11865129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide
CAS106688-37-3
Molecular FormulaC12H15N3OS
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCCN1CN(C(=S)C2=CC=CC=C21)NC(=O)C
InChIInChI=1S/C12H15N3OS/c1-3-14-8-15(13-9(2)16)12(17)10-6-4-5-7-11(10)14/h4-7H,3,8H2,1-2H3,(H,13,16)
InChIKeyLYOSOJGMDCIEAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide (CAS 106688-37-3): Procurement-Relevant Identity and Physicochemical Baseline


N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide (CAS 106688-37-3) is a synthetic thioxoquinazoline derivative with molecular formula C12H15N3OS and molecular weight 249.33 g/mol . Its structure features a 4-thioxo-1,2-dihydroquinazoline core bearing an N-ethyl substituent at position 1 and an acetamide group at position 3, yielding physicochemical descriptors including a topological polar surface area (PSA) of 71.16 Ų and a calculated LogP of 2.36 . The compound is commercially available at 97% purity .

Why N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide Cannot Be Assumed Interchangeable with Other Thioxoquinazoline Analogs


Within the thioxoquinazoline-3-yl-acetamide series, even single-atom N-substituent modifications markedly alter physicochemical properties and void any assumption of biological or pharmacological equivalence. The ethyl analog (MW 249.33, LogP 2.36) differs from the methyl analog (MW 235.31, CAS 106688-36-2) in molecular weight, lipophilicity, and steric bulk, each of which can differentially influence target binding, selectivity, and ADME behavior. Published structure–activity relationship (SAR) studies on thioxoquinazoline derivatives confirm that minor structural changes produce large shifts in inhibitory potency—for example, PDE7A1 IC50 values span from 0.13 µM to sub-micromolar across closely related congeners [1]. Consequently, no other in-class compound can be interchanged with the ethyl variant without independent experimental validation in the intended assay system.

N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide: Quantitative Differentiation Evidence Guide for Procurement Decisions


Physicochemical Differentiation of N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide vs. N-Methyl Analog: Molecular Weight and Lipophilicity

N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide (CAS 106688-37-3) carries an N-ethyl substituent, yielding a molecular weight of 249.33 g/mol and a calculated LogP of 2.36 . Its direct N-methyl analog (CAS 106688-36-2) has a molecular weight of 235.31 g/mol, a difference of +14.02 g/mol (+5.96%), and lacks a reported LogP value at comparable resolution . The elevated lipophilicity and larger steric profile of the ethyl congener are anticipated to influence membrane permeability and target-binding kinetics differently from the methyl series.

Physicochemical profiling Lead optimization SAR studies

Topological Polar Surface Area (TPSA) Differentiation for Blood–Brain Barrier Penetration Prediction

The target compound exhibits a topological polar surface area (PSA) of 71.16 Ų . Published class-level evidence indicates that thioxoquinazoline derivatives with PSA values below 90 Ų are predicted to cross the blood–brain barrier (BBB) [1]. No PSA value is publicly available for the methyl analog, preventing a direct comparison; however, the target compound's PSA falls within the favorable range identified for CNS-penetrant thioxoquinazolines.

CNS drug design BBB permeability Physicochemical profiling

Class-Level PDE7 Inhibitory Activity of Thioxoquinazoline Derivatives Supporting Target Compound Selection for Anti-Inflammatory Screening

Although no direct PDE7A1 IC50 data are available for N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide, structurally related thioxoquinazoline derivatives in the same chemical series demonstrate PDE7A1 inhibition with IC50 values ranging from 0.13 µM (compound 23) to 0.51 µM (compound 15) [1]. The target compound shares the 4-thioxoquinazoline core scaffold that is essential for PDE7 binding, as confirmed by X-ray crystallography of a thioxoquinazoline–PDE7A1 co-crystal (PDB 3G3N) [1]. This class-level SAR indicates that the ethyl variant is a rational procurement choice for PDE7-targeted screening cascades.

PDE7 inhibition Anti-inflammatory Immunomodulation

Comparison of Commercial Purity Specifications: Ethyl vs. Methyl Analog for Reproducible Screening

Both the ethyl analog (CAS 106688-37-3) and the methyl analog (CAS 106688-36-2) are commercially supplied at 97% purity from the same vendor source . An alternative supplier lists the methyl analog at NLT 98% [1], introducing a potential purity differential of ≥1% that may affect assay reproducibility at low micromolar screening concentrations. The ethyl analog has a consistent 97% purity specification across available vendor listings.

Quality control Purity specification Procurement standardization

Transparency Notice: Absence of Direct Target-Specific Biological Potency Data

As of the literature cut-off date, no peer-reviewed studies report direct IC50, Ki, EC50, or in vivo efficacy data specifically for N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide (CAS 106688-37-3). Public databases (PubChem, ChEMBL, BindingDB) contain entries for structurally distinct thioxoquinazoline compounds but none corresponding to this exact CAS number. All biological activity inferences in this guide are class-level or scaffold-based and must not be interpreted as direct potency measurements for this compound.

Data transparency Risk assessment Procurement due diligence

N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide: Highest-Confidence Application Scenarios Based on Available Evidence


PDE7-Focused Anti-Inflammatory or Immunomodulatory Screening Cascades

The thioxoquinazoline core scaffold of N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide is validated by X-ray crystallography as a PDE7A1 binding motif, with close structural analogs achieving IC50 values of 0.13–0.51 µM [1]. Researchers pursuing PDE7 inhibition for T-cell-mediated inflammatory or neurological disorders should prioritize this ethyl variant for primary screening, with the understanding that potency must be experimentally confirmed. The compound's favorable PSA (71.16 Ų) supports its suitability in assays where BBB permeability is a downstream consideration.

Structure–Activity Relationship (SAR) Studies on N-Substituted Thioxoquinazoline-3-yl-acetamides

This compound fills a specific SAR position—the N-ethyl variant—within the thioxoquinazoline-3-yl-acetamide series. Procurement of this compound alongside the N-methyl analog (CAS 106688-36-2) enables systematic evaluation of N-alkyl chain length effects on potency, selectivity, and physicochemical properties [1]. Both compounds are available at 97% purity from a common vendor, facilitating direct comparative studies .

Physicochemical Property Benchmarking for CNS Drug Design Programs

With a calculated LogP of 2.36 and PSA of 71.16 Ų, this compound occupies a favorable region of CNS drug-like chemical space [1]. It can serve as a reference standard for calibrating computational CNS permeability models within the thioxoquinazoline series, complementing class-level BBB prediction data .

Probe Compound for Enzyme Inhibition Mechanism Studies Where 4-Thioxo Group Is Required

The 4-thioxo group distinguishes this compound from 4-oxoquinazoline analogs and may confer unique metal-coordinating or hydrogen-bonding properties relevant to enzyme active-site interactions. Published thioxoquinazoline–PDE7A1 co-crystal structures demonstrate that the sulfur atom participates in specific interactions within the catalytic pocket [1], supporting the procurement of this compound for mechanistic enzymology studies where the thioxo moiety is hypothesized to be critical.

Quote Request

Request a Quote for N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.